molecular formula C11H10N2OS B14589655 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile CAS No. 61394-71-6

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B14589655
CAS No.: 61394-71-6
M. Wt: 218.28 g/mol
InChI Key: ZSDHUFGNRUBEGK-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfanyl group, an oxo group, and a carbonitrile group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe oxo group is often introduced via oxidation reactions, while the carbonitrile group can be added using cyanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile: Lacks the methylsulfanyl group, which may affect its reactivity and applications.

    3-Methyl-3-(methylsulfanyl)-2-oxo-1H-indole-5-carbonitrile: Similar structure but different oxidation state, influencing its chemical behavior.

    3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile: Positional isomer with different properties.

Uniqueness

The presence of the methylsulfanyl group in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile imparts unique chemical properties, such as increased nucleophilicity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61394-71-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-methyl-3-methylsulfanyl-2-oxo-1H-indole-5-carbonitrile

InChI

InChI=1S/C11H10N2OS/c1-11(15-2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14)

InChI Key

ZSDHUFGNRUBEGK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C#N)NC1=O)SC

Origin of Product

United States

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